1-Benzyl-4-phenoxyphthalazine
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Overview
Description
1-Benzyl-4-phenoxyphthalazine is an organic compound with the molecular formula C21H16N2O . It belongs to the class of phthalazines, which are bicyclic nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group and a phenoxy group attached to the phthalazine core. Phthalazines are known for their significant biological activities and pharmacological properties .
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-4-phenoxyphthalazine are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibitors of these enzymes are often used in the treatment of neurodegenerative diseases like Alzheimer’s .
Mode of Action
This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
By inhibiting these enzymes, this compound can potentially enhance cognitive function, making it a potential therapeutic agent for neurodegenerative diseases .
Result of Action
The inhibition of AChE and BuChE by this compound results in increased levels of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, potentially improving cognitive function in individuals with neurodegenerative diseases .
Preparation Methods
The synthesis of 1-Benzyl-4-phenoxyphthalazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phthalazine core, which can be derived from phthalic anhydride and hydrazine.
Benzylation: The phthalazine core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-phenoxyphthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phthalazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phthalazine derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-phenoxyphthalazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phthalazine derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases.
Comparison with Similar Compounds
1-Benzyl-4-phenoxyphthalazine can be compared with other phthalazine derivatives such as:
Azelastin: An antihistamine used to treat allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to manage high blood pressure.
What sets this compound apart is its unique combination of benzyl and phenoxy groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-benzyl-4-phenoxyphthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-3-9-16(10-4-1)15-20-18-13-7-8-14-19(18)21(23-22-20)24-17-11-5-2-6-12-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGWBLYWIVICGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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